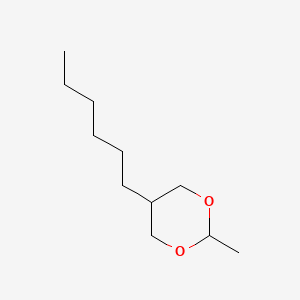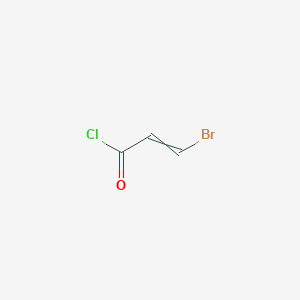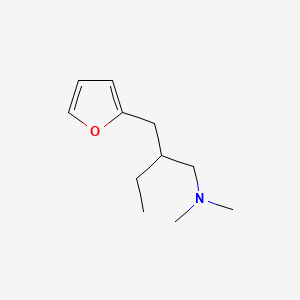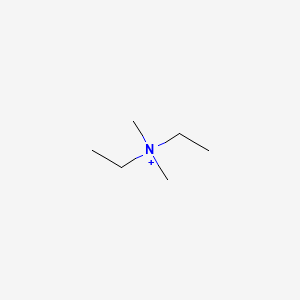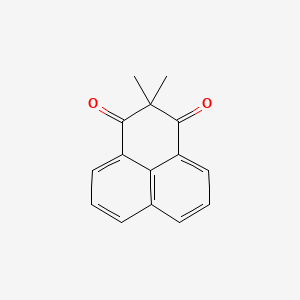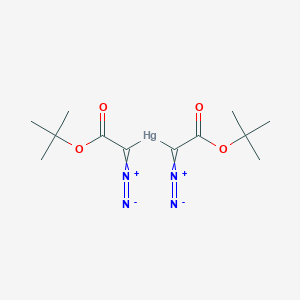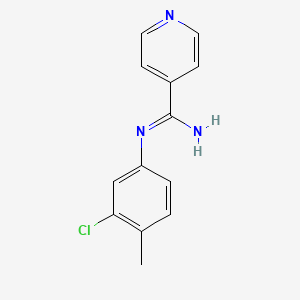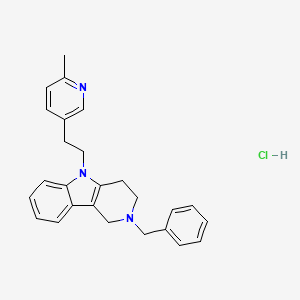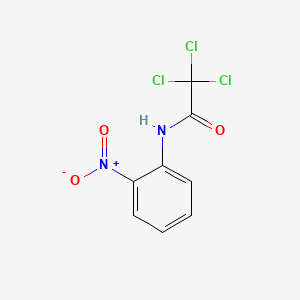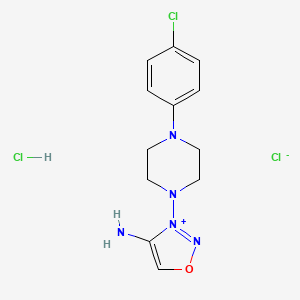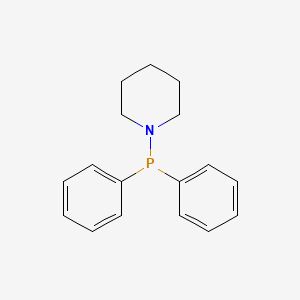![molecular formula C9H18N2 B14706059 1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine CAS No. 20030-86-8](/img/structure/B14706059.png)
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine is a chemical compound with the molecular formula C₉H₁₈N₂ It consists of a pyrrolidine ring attached to a dimethylaziridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with 2,2-dimethylaziridine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Aziridine derivatives: These compounds contain the aziridine ring and may have different substituents compared to this compound.
The uniqueness of this compound lies in its combination of the pyrrolidine and dimethylaziridine moieties, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
20030-86-8 |
|---|---|
Fórmula molecular |
C9H18N2 |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-[(2,2-dimethylaziridin-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-9(2)7-11(9)8-10-5-3-4-6-10/h3-8H2,1-2H3 |
Clave InChI |
CGQLDNLOIZBFSF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1CN2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


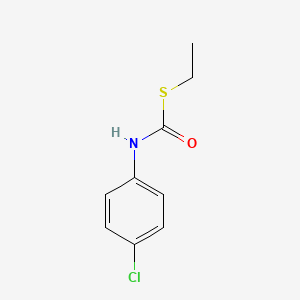

![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
